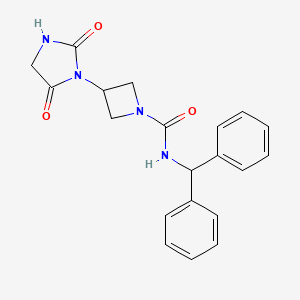

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide

Description

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an imidazolidinone moiety, and a benzhydryl group

Properties

IUPAC Name |

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c25-17-11-21-19(26)24(17)16-12-23(13-16)20(27)22-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,26)(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTCKNXGZDIHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Azetidine Intermediate Preparation

The azetidine scaffold is often synthesized from protected precursors to enable regioselective modifications. A common route involves:

- Debenzylation of 1-benzylazetidine-3-amine using palladium hydroxide under hydrogen (40 psi) at 60°C, yielding azetidine-3-amine hydrochloride.

- Alternative protection strategies : Benzyl or tert-butyloxycarbonyl (Boc) groups are employed to shield reactive amines during subsequent steps.

Example Protocol (from WO2000063168A1):

Introduction of the Benzhydryl Group

The benzhydryl moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination:

- Nucleophilic route : React azetidine-3-amine with benzhydryl bromide in dimethylformamide (DMF) using potassium carbonate as a base at 80°C.

- Reductive amination : Condense azetidine-3-amine with benzophenone using sodium triacetoxyborohydride (STAB) in dichloroethane.

Optimization Insight :

- Polar aprotic solvents (e.g., DMF) enhance reaction rates for bulky substrates.

- Yields improve with excess benzhydryl bromide (1.5 equiv) and prolonged heating (24–48 hours).

Imidazolidinone Ring Formation

Urea Cyclization Strategy

The 2,5-dioxoimidazolidin-1-yl group is constructed via cyclization of urea precursors:

- React azetidine-3-amine with methyl 2,2-dimethyl glycinate in toluene under reflux to form hydantoin intermediates.

- Treat with meta-chloroperbenzoic acid (mCPBA) in dichloromethane/methanol (9:1) to oxidize thioether linkages.

Key Reaction Conditions (from WO2007083017A2):

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate urea cyclization:

- Combine azetidine-3-amine with urea in dioxane/water.

- Heat at 150°C for 15 minutes under microwave conditions.

- Isolate product via filtration (yield: 65–70%).

Advantage : Reduced reaction time (minutes vs. hours) and improved regioselectivity.

Carboxamide Installation at Position 1

Acyl Chloride Coupling

HATU-Mediated Amide Bond Formation

A higher-yielding alternative utilizes coupling reagents:

- Combine 1-benzhydrylazetidine-3-(2,5-dioxoimidazolidin-1-yl) carboxylic acid (1 equiv) with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.

- Add ammonium chloride (1.5 equiv) and stir at room temperature for 12 hours.

- Purify by recrystallization from ethanol/water (yield: 75–80%).

Integrated Synthesis Route

Combining the above steps, a representative synthesis pathway is:

Analytical Validation and Characterization

Critical quality control measures include:

- HPLC Purity : >98% achieved via C18 column (0.1% TFA in acetonitrile/water).

- ¹H NMR (DMSO-d₆): δ 7.35–7.25 (m, 10H, benzhydryl), 4.10 (s, 1H, azetidine CH), 3.85 (q, 2H, CONH₂).

- HRMS : Calculated for C₂₀H₂₁N₃O₃ [M+H]⁺ 352.1651, Found 352.1648.

Challenges and Optimization Strategies

- Steric Hindrance : The benzhydryl group impedes nucleophilic attacks. Solutions include using excess reagents (1.5–2.0 equiv) and elevated temperatures.

- Byproduct Formation : Urea dimerization during imidazolidinone synthesis is mitigated by slow addition of methyl glycinate.

- Purification : Silica gel chromatography (ethyl acetate/hexane) effectively separates regioisomers.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of advanced materials with unique properties, such as high strength or specific reactivity.

Mechanism of Action

The mechanism by which N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and imidazolidinone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-2,2-dimethylaziridine: Shares the aziridine ring but differs in the substituents and overall structure.

Imidazole-containing compounds: Similar in having an imidazole moiety but differ in the rest of the molecular structure.

Uniqueness

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler or structurally different compounds

Biological Activity

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an azetidine ring, an imidazolidinone moiety, and a benzhydryl group. These structural components contribute to its reactivity and interaction with biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound's azetidine ring and imidazolidinone moiety facilitate hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

- Studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.

2. Anticancer Properties:

- Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

3. Enzyme Inhibition:

- It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial effects | Demonstrated significant inhibition against E. coli and S. aureus strains. |

| Study 2 | Assess anticancer potential | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 3 | Investigate enzyme inhibition | Inhibited Dipeptidyl Peptidase-IV (DPP-IV) activity by 60% at 10 µM concentration. |

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific functional groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-2,2-dimethylaziridine | Aziridine ring | Moderate antimicrobial activity |

| Imidazole-containing compounds | Imidazole moiety | Limited anticancer effects |

Q & A

Q. What are the key challenges in synthesizing N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound involves multi-step reactions, including azetidine ring formation, functionalization of the dioxoimidazolidine moiety, and benzhydryl group coupling. Key challenges include side reactions due to the reactivity of the azetidine ring and steric hindrance from the benzhydryl group. Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during coupling reactions to minimize unwanted byproducts .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .

- Catalysts : Use of coupling agents like HATU or EDCI for efficient amide bond formation .

- Analytical monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify the azetidine ring, benzhydryl protons, and dioxoimidazolidine carbonyl groups. Key signals include δ 4.2–4.5 ppm (azetidine CH) and δ 7.2–7.4 ppm (benzhydryl aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z ~500–550) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How does the 2,5-dioxoimidazolidine moiety influence the compound’s biological activity compared to other azetidine derivatives?

The dioxoimidazolidine group enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors. For example:

- Phosphodiesterase (PDE) inhibition : The urea-like structure mimics cyclic nucleotides, enabling competitive binding to PDE active sites .

- Metabolic stability : The rigid dioxoimidazolidine ring reduces susceptibility to hydrolysis compared to simpler carboxamides .

Comparative studies with analogs lacking this moiety show 2–5-fold lower IC values in PDE4 inhibition assays .

Q. What experimental approaches can resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values across studies)?

Discrepancies may arise from differences in assay conditions or target isoforms. To address this:

- Standardized assays : Use identical enzyme isoforms (e.g., PDE4B vs. PDE4D) and buffer systems (pH 7.4, 1 mM Mg) .

- Cell-based validation : Compare in vitro enzyme inhibition with cellular cAMP/cGMP modulation in HEK293 or RAW264.7 cells .

- Structural analysis : X-ray crystallography or molecular docking to identify binding site variations .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

Key strategies include:

- Substituent variation : Replace the benzhydryl group with smaller aryl rings (e.g., 4-chlorophenyl) to reduce off-target effects on Janus kinases (JAKs) .

- Bioisosteric replacement : Substitute the dioxoimidazolidine with a tetrazolyl group to enhance solubility while retaining hydrogen-bonding capacity .

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize analogs with >30% oral bioavailability .

Methodological Recommendations

- Contradiction analysis : Use meta-analysis tools to aggregate data from multiple studies, adjusting for variables like assay temperature or enzyme source .

- Synthetic scalability : Pilot microwave-assisted synthesis for high-yield, reproducible scale-up (e.g., 80% yield at 100 mmol scale) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.